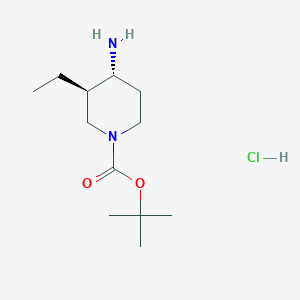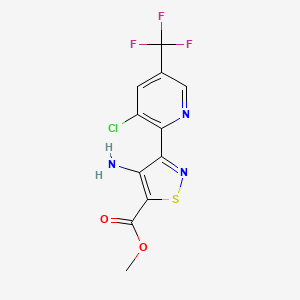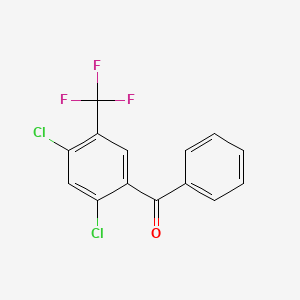
5-amino-3,7-dimethyl-4H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-amino-3,7-dimethyl-4H-purine-2,6-dione is a purine derivative that has garnered significant interest in scientific research due to its diverse biological activities and potential therapeutic applications. This compound is structurally related to xanthine and its derivatives, which are known for their pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3,7-dimethyl-4H-purine-2,6-dione typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3,7-dimethylxanthine.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions, to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield.
Purification: Employing techniques such as crystallization or chromatography to obtain high-purity product.
化学反应分析
Types of Reactions
5-amino-3,7-dimethyl-4H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted purine derivatives, which can exhibit different biological activities.
科学研究应用
5-amino-3,7-dimethyl-4H-purine-2,6-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its role in cellular processes and enzyme interactions.
Medicine: Investigated for its potential as an anti-inflammatory, analgesic, and anti-cancer agent.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 5-amino-3,7-dimethyl-4H-purine-2,6-dione involves:
Molecular Targets: The compound targets specific enzymes and receptors, such as phosphodiesterases and serotonin receptors.
Pathways: It modulates signaling pathways related to inflammation, pain, and cell proliferation.
相似化合物的比较
Similar Compounds
Xanthine: A structurally related compound with similar pharmacological properties.
Caffeine: A well-known stimulant derived from xanthine.
Theobromine: Another xanthine derivative with mild stimulant effects.
Uniqueness
5-amino-3,7-dimethyl-4H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and therapeutic potential compared to other purine derivatives .
属性
分子式 |
C7H11N5O2 |
|---|---|
分子量 |
197.19 g/mol |
IUPAC 名称 |
5-amino-3,7-dimethyl-4H-purine-2,6-dione |
InChI |
InChI=1S/C7H11N5O2/c1-11-3-9-4-7(11,8)5(13)10-6(14)12(4)2/h3-4H,8H2,1-2H3,(H,10,13,14) |
InChI 键 |
GGYNUGRTOYPXBX-UHFFFAOYSA-N |
规范 SMILES |
CN1C=NC2C1(C(=O)NC(=O)N2C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetyl chloride](/img/structure/B15132295.png)


![benzyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B15132309.png)



![6-[(3R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid](/img/structure/B15132333.png)


![(T-4)-Bis[|A-(hydroxy-|EO)benzeneacetato-|EO]magnesium](/img/structure/B15132355.png)



